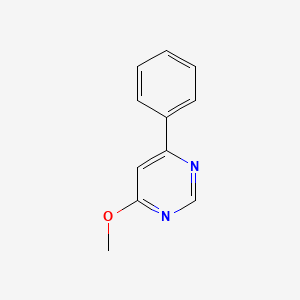
4-(furan-2-carbonyl)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-(furan-2-carbonyl)piperazin-2-one” is a chemical compound. It is related to 2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide . The compound has a molecular weight of 237.26 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of piperazine containing dihydrofuran compounds .作用机制
The mechanism of action of 4-(furan-2-carbonyl)piperazin-2-one is not fully understood. It is believed to act as an antagonist of certain receptors, such as the serotonin receptor 5-HT3 and the dopamine receptor D2. It has also been suggested that this compound may act as an agonist of the G protein-coupled receptor GPR55, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as monoamine oxidase, and to act as an antagonist of certain receptors, such as the serotonin receptor 5-HT3 and the dopamine receptor D2. In addition, this compound has been shown to have anti-inflammatory and anti-cancer effects in animal models.
实验室实验的优点和局限性
4-(furan-2-carbonyl)piperazin-2-one has several advantages for lab experiments, including its low cost, its low toxicity, and its ability to be synthesized in the laboratory. However, there are also some limitations to its use in the laboratory, such as its poor solubility in water and its low stability in the presence of light or heat.
未来方向
The potential future directions of 4-(furan-2-carbonyl)piperazin-2-one research include the development of novel drugs, the further study of its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential as a diagnostic tool. In addition, further research could be done on its potential anti-cancer and anti-inflammatory effects, and its potential as a tool for understanding the structure and function of proteins and enzymes.
合成方法
4-(furan-2-carbonyl)piperazin-2-one can be synthesized in the laboratory via several different methods, including the Knoevenagel condensation reaction, the Biginelli reaction, and the Pictet-Spengler reaction. The Knoevenagel condensation is the most common method used to synthesize this compound, and involves the reaction of an aldehyde and a ketone with a base such as sodium hydroxide or potassium carbonate. The Biginelli reaction is a three-component reaction involving an aldehyde, an ester, and an acid catalyst, while the Pictet-Spengler reaction involves the reaction of an aldehyde with an amine and an acid catalyst.
科学研究应用
4-(furan-2-carbonyl)piperazin-2-one has been used in a variety of scientific research applications, including as a probe for studying protein-ligand interactions, as a tool for studying the structure and function of enzymes, and as a tool for studying the structure and function of receptors. It has also been used in the development of novel drugs, as a potential cancer therapeutic, and as an inhibitor of certain enzymes. In addition, this compound has been used in the study of the mechanisms of action of certain drugs, as a potential diagnostic tool, and as a tool for studying the structure and function of proteins.
属性
IUPAC Name |
4-(furan-2-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-8-6-11(4-3-10-8)9(13)7-2-1-5-14-7/h1-2,5H,3-4,6H2,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIECMMINEKVXIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B6434104.png)
![2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B6434106.png)
![2-[3-(2H-1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B6434117.png)
![N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-1H-indole-3-carboxamide](/img/structure/B6434126.png)
![N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-3-carboxamide](/img/structure/B6434128.png)
![benzyl N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B6434136.png)
![N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl]-1H-indole-5-carboxamide](/img/structure/B6434138.png)
![3,5-dimethyl-N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B6434146.png)
![2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B6434154.png)
![8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6434164.png)
![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B6434176.png)

![5-methyl-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B6434187.png)